2,6-Dibenzhydryl-4-methylaniline

描述

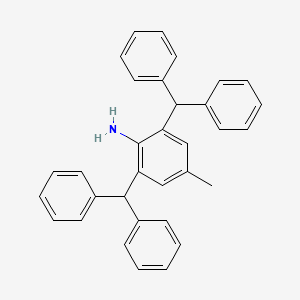

Structure

2D Structure

属性

IUPAC Name |

2,6-dibenzhydryl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N/c1-24-22-29(31(25-14-6-2-7-15-25)26-16-8-3-9-17-26)33(34)30(23-24)32(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-23,31-32H,34H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXCFZUKRMOFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dibenzhydryl 4 Methylaniline and Its Precursors

Strategies for the Construction of the 2,6-Dibenzhydryl-4-methylaniline Core

The fundamental approach to constructing the this compound scaffold involves the dialkylation of a methylated aniline (B41778) precursor. This process is governed by the principles of electrophilic aromatic substitution, with specific strategies employed to achieve the desired substitution pattern.

The introduction of the bulky benzhydryl groups at the 2 and 6 positions of the aniline ring is a classic example of a Friedel-Crafts alkylation reaction. nih.gov In a typical procedure, the starting material, p-toluidine (B81030) (4-methylaniline), is reacted with an appropriate benzhydrylating agent in the presence of a Lewis acid catalyst.

A common benzhydrylating agent is diphenylmethanol (B121723) (benzhydrol), which, in the presence of a strong acid catalyst, generates the electrophilic benzhydryl cation. This cation then attacks the electron-rich aromatic ring of p-toluidine. The ortho-positions to the amino group are activated, leading to the desired 2,6-disubstitution. The reaction is driven by the steric bulk of the incoming benzhydryl groups, which favors the formation of the symmetrically substituted product.

A plausible reaction scheme is the acid-catalyzed reaction of p-toluidine with two equivalents of diphenylmethanol.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| p-Toluidine | Diphenylmethanol | Acid Catalyst (e.g., H₂SO₄) | This compound |

The choice of catalyst and reaction conditions is crucial to optimize the yield and minimize side reactions, such as over-alkylation or polymerization.

The synthesis of this compound is a prime example of an electrophilic aromatic substitution reaction. The amino group of the aniline ring is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of p-toluidine, the para position is already occupied by a methyl group, thus directing the substitution to the two ortho positions.

The mechanism involves the generation of the benzhydryl carbocation from a precursor like diphenylmethanol or a benzhydryl halide. This electrophile is then attacked by the π-electrons of the aniline ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final product. The presence of two bulky benzhydryl groups introduces significant steric hindrance around the amino group.

The presence of the methyl group at the 4-position is a defining feature of the target molecule. The most direct synthetic strategy involves starting with a precursor that already contains the methyl group in the desired position. Therefore, p-toluidine is the logical and most common starting material for the synthesis of this compound.

Alternative strategies, such as the methylation of a 2,6-dibenzhydrylaniline, are generally not favored. Introducing a methyl group at the para-position of a highly substituted and sterically hindered aniline would be challenging and likely result in a mixture of products. Therefore, a targeted approach starting from the correctly methylated precursor is the most efficient method.

Advanced Synthetic Sequences for Aniline Derivatives

The synthesis of derivatives of this compound, including unsymmetrical analogs and more complex structures, requires more advanced synthetic strategies.

The synthesis of unsymmetrical analogs, for instance, a molecule with one benzhydryl group and a different substituent at the other ortho position, would necessitate a multi-step approach. A potential strategy would involve the mono-alkylation of p-toluidine, followed by protection of the remaining ortho position. The second, different substituent could then be introduced before deprotection.

Alternatively, a blocking group could be employed to direct the first alkylation to a single ortho position. After the introduction of the first benzhydryl group, the blocking group would be removed, allowing for the introduction of a different group at the now-vacant ortho position.

For the construction of more complex aniline derivatives based on the this compound framework, a convergent synthetic approach is often more efficient than a linear one. In a convergent synthesis, different fragments of the final molecule are synthesized separately and then combined in the later stages of the synthesis.

Purification and Isolation Techniques in this compound Synthesis

The successful synthesis of this compound and its precursors relies on effective purification and isolation techniques to remove byproducts, unreacted starting materials, and other impurities. The choice of method is dictated by the physical and chemical properties of the target compound and the impurities present. Common techniques employed in the purification of sterically hindered anilines like this compound and its derivatives include recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid organic compounds. This method is based on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. While specific recrystallization protocols for this compound are not extensively detailed in publicly available literature, methods used for its derivatives provide strong indications of suitable conditions. For instance, single crystals of 1-iodo-2,6-dibenzhydryl-4-methylbenzene, a closely related derivative, have been successfully obtained through the slow evaporation of a dichloromethane-petroleum ether solution. ias.ac.in This suggests that a similar solvent system could be effective for the purification of this compound itself. The general procedure involves dissolving the crude product in a minimal amount of the hot solvent mixture and allowing it to cool slowly, inducing the formation of pure crystals.

For precursors such as 2,6-dibromo-4-methylaniline, a common starting material, recrystallization from a mixture of 80% ethanol (B145695) and 20% distilled water has been reported to yield colorless single crystals. nih.gov This highlights how the choice of solvent is tailored to the specific compound's polarity and solubility profile.

Column chromatography is another powerful technique for the separation and purification of organic compounds from a mixture. This method relies on the differential adsorption of the components of a mixture onto a solid stationary phase (such as silica (B1680970) gel or alumina) as a mobile phase (a solvent or mixture of solvents) passes through it. Compounds with a higher affinity for the stationary phase travel more slowly down the column, allowing for separation.

In the synthesis of derivatives of this compound, column chromatography over silica gel is a documented purification step. ias.ac.in For example, 1-iodo-2,6-dibenzhydryl-4-methylbenzene was purified using petroleum ether as the eluent. ias.ac.in The choice of a non-polar eluent like petroleum ether is consistent with the expected low polarity of the bulky, hydrocarbon-rich this compound structure. The selection of the appropriate eluent system is critical for achieving good separation and is often determined empirically through techniques like thin-layer chromatography (TLC).

Distillation is a common method for purifying liquid compounds based on differences in their boiling points. While this compound is a solid at room temperature, distillation can be employed for the purification of liquid precursors or for the removal of volatile impurities from the crude solid product. For instance, in the general production of 2,6-dialkylanilines, distillation is used to separate the desired product from unreacted starting materials and byproducts. google.com

The following table summarizes the purification techniques that have been reported for compounds structurally related to this compound, which can be considered as potential methods for its purification.

| Compound | Purification Technique | Solvent/Eluent System |

| 1-Iodo-2,6-dibenzhydryl-4-methylbenzene | Recrystallization | Dichloromethane/Petroleum ether |

| 1-Iodo-2,6-dibenzhydryl-4-methylbenzene | Column Chromatography | Petroleum ether |

| 2,6-Dibromo-4-methylaniline | Recrystallization | 80% Ethanol/20% Water |

| General 2,6-Dialkylanilines | Distillation | Not applicable |

Derivatization Strategies and Ligand Design Principles Involving 2,6 Dibenzhydryl 4 Methylaniline

Synthesis of Schiff Bases from 2,6-Dibenzhydryl-4-methylaniline

The synthesis of Schiff bases from this compound is typically achieved through the condensation reaction between the primary amine and an aldehyde or ketone. This reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be facilitated by refluxing conditions to drive the equilibrium towards the formation of the imine product by removing water.

Depending on the stoichiometry and the nature of the carbonyl compound used, this compound can form mono-, bis-, or tris-Schiff base derivatives. This versatility allows for the creation of a wide array of ligands with different denticities and coordination geometries.

The reaction of this compound with dicarbonyl compounds demonstrates the formation of both mono- and bis-Schiff bases.

When one equivalent of this compound is reacted with one equivalent of acetylacetone (B45752) in refluxing ethanol, a mono-Schiff base, 4-(2,6-dibenzhydryl-4-methylphenylamino)pent-3-ene-2-one, is formed. ias.ac.in This product exists as a keto-enamine tautomer.

In contrast, reacting this compound with a dicarbaldehyde, such as 2-hydroxy-5-methylisophthalaldehyde (B1214215), in a 2:1 molar ratio under similar conditions yields a bis-Schiff base, 2,6-bis(((2,6-dibenzhydryl-4-methylphenyl)imino)methyl)-4-methylphenol. ias.ac.in In this case, both aldehyde groups of the dicarbonyl compound react with one molecule of the aniline (B41778) each.

Table 1: Schiff Bases from Dicarbonyl Compounds

| Dicarbonyl Compound | Aniline:Carbonyl Ratio | Schiff Base Product | Type |

|---|---|---|---|

| Acetylacetone | 1:1 | 4-(2,6-dibenzhydryl-4-methylphenylamino)pent-3-ene-2-one | Mono- |

Aromatic aldehydes are common reactants for the synthesis of Schiff bases due to the reactivity of the aldehyde group. researchgate.net The condensation reaction typically involves refluxing the primary amine and the aldehyde in an alcoholic solvent. nih.govsemanticscholar.org While 2-hydroxybenzaldehyde (salicylaldehyde) and 2-pyridinecarboxaldehyde (B72084) are frequently used to create versatile ligands by reacting with various primary amines, specific documented reactions of these aldehydes with this compound were not found in the provided search results.

The reaction with polycarbaldehydes allows for the synthesis of multi-armed Schiff base ligands. A notable example is the reaction of this compound with 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (B105301). ias.ac.in When reacted in a 3:1 molar ratio in refluxing ethanol, a tris-Schiff base is formed. ias.ac.in The resulting product, 2,4,6-tris(((2,6-dibenzhydryl-4-methylphenyl)amino)methylene)cyclohexane-1,3,5-trione, features three bulky aniline substituents connected to a central core. ias.ac.in This molecule exhibits keto-enol tautomerism. ias.ac.in

Table 2: Schiff Base from Polycarbaldehyde

| Polycarbaldehyde | Aniline:Carbonyl Ratio | Schiff Base Product | Type |

|---|

Dicarbaldehydes based on heterocyclic scaffolds like bipyridine and naphthyridine are important for constructing complex ligands. researchgate.net However, specific studies detailing the reaction of this compound with 2,2'-bipyridine-6,6'-dicarbaldehyde (B1587252) or 1,8-naphthyridine-2,7-dicarbaldehyde (B1625774) to form the corresponding bis-Schiff bases were not identified in the provided search results.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetylacetone |

| 2-hydroxy-5-methylisophthalaldehyde |

| 4-(2,6-dibenzhydryl-4-methylphenylamino)pent-3-ene-2-one |

| 2,6-bis(((2,6-dibenzhydryl-4-methylphenyl)imino)methyl)-4-methylphenol |

| 2-hydroxybenzaldehyde |

| 2-pyridinecarboxaldehyde |

| 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde |

| 2,4,6-tris(((2,6-dibenzhydryl-4-methylphenyl)amino)methylene)cyclohexane-1,3,5-trione |

| Acenaphthylenone |

| 2,2'-bipyridine-6,6'-dicarbaldehyde |

Mono-, Bis-, and Tris-Schiff Base Formation with Various Carbonyl Compounds

Condensation with Butanedione Derivatives

The condensation reaction of this compound with butanedione derivatives, such as diacetyl, serves as a foundational step in the synthesis of more complex ligand frameworks. rsc.org This reaction typically proceeds through the formation of a Schiff base, where the primary amine of the aniline reacts with a carbonyl group of the butanedione.

This initial condensation is a critical part of a modular, two-step approach for creating sterically hindered, wingtip-flexible N-heterocyclic carbene (NHC) ligands. rsc.org The resulting diimine intermediate can then undergo further reactions, such as arylation, to form the desired heterocyclic ligand system. The selection of 4,5-dimethyl substitution on the subsequent imidazole (B134444) ring is often preferred as it enhances the stability of both the NHC salt and the resulting metal complexes. rsc.org

Stereochemical Considerations in Schiff Base Synthesis

The synthesis of Schiff bases from this compound introduces significant stereochemical considerations due to the bulky nature of the dibenzhydryl groups. These groups impose considerable steric hindrance around the imine nitrogen, influencing the geometry and conformational flexibility of the resulting ligand.

The formation of Schiff bases is a versatile method for creating ligands with varied denticity. For instance, reacting this compound with one equivalent of acetylacetone yields a mono-Schiff base. ias.ac.in By using dicarbonyl or tricarbonyl compounds, bis- and tris-Schiff bases can be synthesized, respectively. ias.ac.in For example, reaction with 2-hydroxy-5-methylisophthalaldehyde results in a bis-Schiff base, while reaction with 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde affords a tris-Schiff base. ias.ac.in The inherent steric bulk of the 2,6-dibenzhydryl-4-methylphenyl moiety plays a crucial role in the fine-tuning of the physical and chemical properties of the resulting metal complexes. ias.ac.in

Impact of Steric Bulk on Schiff Base Formation and Stability

The pronounced steric bulk originating from the two dibenzhydryl substituents on the aniline ring is a defining characteristic that significantly influences both the formation and stability of the derived Schiff bases. This steric encumbrance is a key design element for creating ligands that can stabilize low-valent metal centers and facilitate challenging catalytic transformations. ias.ac.in

The bulky nature of these ligands is advantageous for several reasons:

It provides a sterically demanding environment around a metal center, which can control coordination numbers and geometries.

It can create a protective "pocket" that shields the metal center from unwanted side reactions.

The flexibility of the dibenzhydryl groups allows the ligand to adapt to the steric and electronic requirements of different metal ions and substrates. rsc.orgnih.gov

The synthesis of these bulky Schiff bases is generally straightforward, often involving the refluxing of the aniline with the corresponding aldehyde or ketone in a suitable solvent like ethanol. ias.ac.inresearchgate.net The stability of the resulting imine bond is influenced by the electronic nature of the substituents on both the aniline and the carbonyl precursor.

Generation of N-Heterocyclic Carbene (NHC) Precursors from this compound

The unique steric and electronic properties of this compound have been instrumental in the development of a new generation of highly hindered N-heterocyclic carbene (NHC) ligands. These ligands have shown exceptional performance in stabilizing reactive metal centers and in various catalytic applications.

Indazole-Derived N-Heterocyclic Carbenes (Indy)*

A novel class of sterically hindered NHCs based on an indazole framework, named Indy*, has been developed utilizing this compound. rsc.orgrsc.org These ligands uniquely combine the strong σ-donating ability of a C3-indazole carbene center with the sterically demanding and flexible 2,6-bis(diphenylmethyl)aryl N-substituent. rsc.orgrsc.org

The synthesis of Indy* ligands is modular and scalable, featuring a key Cadogan cyclization of a sterically hindered N-aryl-1-(2-nitrophenyl)methanimine intermediate. rsc.orgrsc.org This intermediate is formed through the formic acid-promoted condensation of this compound with 2-nitrobenzaldehyde. rsc.org The subsequent cyclization is efficiently carried out using triethyl phosphite. rsc.org The resulting Indy* ligands have been successfully coordinated to gold(I) centers, and their catalytic activity has been demonstrated in the synthesis of oxazolines. rsc.org

Table 1: Synthesis of Indy Precursors*

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | 2-Nitrobenzaldehyde | N-(2-nitrobenzylidene)-2,6-bis(diphenylmethyl)-4-methylaniline | 94 |

| N-(2-nitrobenzylidene)-2,6-bis(diphenylmethyl)-4-methylaniline | Triethyl phosphite | 1-(2,6-bis(diphenylmethyl)-4-methylphenyl)-1H-indazole | 91 |

Data sourced from reference rsc.org

Oxazole-Donor N-Heterocyclic Carbene Ligands (IPr*Oxa)

A new class of sterically hindered, wingtip-flexible NHC ligands, IPr*Oxa, has been synthesized, which feature N,C-chelating oxazole (B20620) donors. rsc.orgnih.gov The synthesis is modular and begins with the condensation of this compound with diacetyl. rsc.org The resulting α-diimine is then subjected to an arylation reaction with a 2-halobenzoxazole to construct the imidazolium (B1220033) salt precursor. rsc.org

These IPr*Oxa ligands exhibit a unique fluxional behavior, where the oxazolyl ring can rotate and adjust to the steric and electronic demands of the metal center it is coordinated to. rsc.orgnih.gov This adaptability, combined with the significant steric bulk provided by the 2,6-dibenzhydryl-4-methylphenyl wingtips, makes these ligands highly effective in stabilizing transition metals in various oxidation states. rsc.orgnih.gov Their utility has been explored in coordination chemistry with silver(I), palladium(II), and rhodium(I), as well as in preliminary catalytic studies. nih.govresearchwithrutgers.com

Table 2: Key Features of IPr*Oxa Ligands

| Feature | Description | Reference |

| Synthesis | Modular, two-step approach involving condensation and arylation. | rsc.org |

| Key Characteristic | Wingtip-flexible with N,C-chelating oxazole donors. | rsc.orgnih.gov |

| Behavior | Fluxional rotation of the oxazole unit to adapt to the metal's environment. | rsc.orgnih.gov |

| Applications | Stabilization of reactive metal centers; catalysis. | nih.govresearchwithrutgers.com |

Dinuclear N-Heterocyclic Carbenes (IPr*diNHC)

Building upon the IPr* framework, dinuclear NHC ligands (IPr*diNHC) have been developed, where two sterically demanding NHC units are connected by a bridging group. acs.orgnih.gov These ligands are designed to explore cooperative effects between two metal centers held in close proximity. acs.orgnih.gov The synthesis of these ligands is modular, allowing for variation in both the bridging unit and the N-aromatic wingtips derived from anilines like this compound. acs.orgnih.gov

The IPr*diNHC ligands offer a remarkable range of steric environments and conformational flexibility. figshare.com The orientation of the two carbene donors can vary from nearly linear to almost perpendicular, depending on the nature of the bridging group. figshare.com This adaptability has been leveraged in gold(I)-catalyzed reactions, where these dinuclear complexes have demonstrated enhanced catalytic reactivity compared to their mononuclear counterparts in processes such as the hydration and carboxylation of alkynes. figshare.com

Table 3: Properties of IPr*diNHC Ligands

| Property | Range/Value | Reference |

| Steric Environment (%Vbur) | 33.9 to 60.4% | figshare.com |

| Carbene Donor Conformation | 3.2° (linear) to 79.3° (perpendicular) | figshare.com |

| Application | Gold(I)-catalyzed hydration and carboxylation of alkynes. | figshare.com |

Preparation of Phosphine (B1218219) Derivatives of this compound

The synthesis of sterically demanding phosphine ligands derived from this compound has been explored to create bulky ligands for transition metal catalysis. nih.gov The primary amine functionality of this compound serves as a key reactive site for introducing phosphorus-containing moieties.

Two notable phosphine derivatives are the aminophosphine (B1255530), ArNHPPh₂ (where Ar represents the 2,6-dibenzhydryl-4-methylphenyl group), and the phosphinite, Ar*OPPh₂. nih.gov The synthesis of the aminophosphine involves the reaction of lithiated this compound with chlorodiphenylphosphine. The corresponding phosphinite can also be prepared, though the focus of reported research has been on the aminophosphine and its subsequent use in forming metal complexes. nih.gov

These phosphine ligands have been successfully coordinated to various transition metals, including ruthenium(II), palladium(II), and platinum(II). nih.gov For instance, the reaction of the aminophosphine ligand with [Ru(η⁶-p-cymene)Cl₂]₂ results in a mononuclear ruthenium complex. nih.gov Similarly, treatment with palladium and platinum precursors like [M(COD)Cl₂] (where M is Pd or Pt) yields the corresponding phosphine complexes. nih.gov These complexes are of interest for their structural features, such as intramolecular C-H···π interactions, and their potential catalytic activities. nih.gov

Table 1: Representative Phosphine Derivatives of this compound

| Derivative Name | Abbreviation | Metal Complexes Formed | Reference |

|---|---|---|---|

| N-(2,6-dibenzhydryl-4-methylphenyl)-P,P-diphenylphosphinous amide | Ar*NHPPh₂ | Ru(II), Pd(II), Pt(II) | nih.gov |

| 2,6-dibenzhydryl-4-methylphenyl diphenylphosphinite | Ar*OPPh₂ | Ru(II), Pd(II), Pt(II) | nih.gov |

Formation of Ionic Adducts and Co-crystals

The basic nitrogen atom of the aniline group in this compound allows for the formation of ionic adducts and co-crystals through reactions with various acids. ias.ac.inias.ac.in These reactions highlight the fundamental chemical properties of the amine group and provide crystalline materials suitable for structural analysis.

The reaction of this compound with a strong acid like triflic acid (CF₃SO₃H) leads to the formation of an ammonium (B1175870) salt. ias.ac.inias.ac.in Specifically, the treatment of an ethanolic solution of this compound with triflic acid yields (2,6-dibenzhydryl-4-methylphenyl)ammonium triflate. ias.ac.in In this salt, the aniline nitrogen is protonated, forming an ammonium cation, which is then ionically bonded to the triflate anion. nih.gov These types of salts are often crystalline and can be characterized using techniques such as single-crystal X-ray diffraction, which provides detailed insights into their three-dimensional structure and intermolecular interactions. ias.ac.innih.gov

In addition to forming salts with strong acids, this compound can form co-crystals with hydrogen halides. ias.ac.inias.ac.in Co-crystals are crystalline structures in which two or more different molecules are present in a stoichiometric ratio within the same crystal lattice.

The reaction of this compound with hydrobromic acid (HBr) and hydrochloric acid (HCl) results in the formation of the corresponding co-crystals, denoted as (C₃₃H₂₉N)·HBr and (C₃₃H₂₉N)·HCl, respectively. ias.ac.inias.ac.in These materials are synthesized by reacting the aniline with the respective acid, typically in an alcoholic solvent, leading to the isolation of the co-crystals in good yields. ias.ac.in The formation of these co-crystals is driven by strong hydrogen bonding interactions between the protonated aniline nitrogen and the halide anions. ias.ac.in

Table 2: Ionic Adducts and Co-crystals of this compound

| Reactant Acid | Product Name | Product Type | Reference |

|---|---|---|---|

| Triflic Acid | (2,6-dibenzhydryl-4-methylphenyl)ammonium triflate | Ammonium Salt | ias.ac.inias.ac.in |

| Hydrobromic Acid | This compound hydrobromide | Co-crystal | ias.ac.inias.ac.in |

| Hydrochloric Acid | This compound hydrochloride | Co-crystal | ias.ac.inias.ac.in |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(2,6-dibenzhydryl-4-methylphenyl)-P,P-diphenylphosphinous amide |

| 2,6-dibenzhydryl-4-methylphenyl diphenylphosphinite |

| Chlorodiphenylphosphine |

| [Ru(η⁶-p-cymene)Cl₂]₂ |

| [M(COD)Cl₂] (M = Pd, Pt) |

| Triflic acid |

| (2,6-dibenzhydryl-4-methylphenyl)ammonium triflate |

| Hydrobromic acid |

| This compound hydrobromide |

| Hydrochloric acid |

| This compound hydrochloride |

| Ruthenium |

| Palladium |

Coordination Chemistry and Metal Complexation of 2,6 Dibenzhydryl 4 Methylaniline Derivatives

Complexation with Transition Metals

The large steric profile of the 2,6-dibenzhydryl-4-methylphenyl moiety is a defining feature in its coordination chemistry. This bulk influences the number of ligands that can coordinate to a metal center, the geometry of the resulting complex, and the reactivity of the metal center. Research has primarily focused on phosphine (B1218219) ligands incorporating this bulky framework, which then coordinate to various transition metals.

Palladium(II) Complexes

The synthesis and structural analysis of Palladium(II) complexes using the sterically demanding mono-phosphine ligand (2,6-dibenzhydryl-4-methylphenyl)diphenylphosphane (Ar*PPh2) have been described. researchgate.net

Synthesis and Structure: The reaction of ArPPh2 with [Pd(COD)Cl2] in a 2:1 molar ratio yields the mononuclear complex trans-[PdCl2{(PPh2Ar)-κ¹-P}2]. researchgate.net Similarly, reacting ArPPh2 with [Pd(η³-C3H5)Cl]2 affords the complex [Pd(η³-C3H5)Cl{(PPh2Ar)-κ¹-P}]. researchgate.net Both complexes have been characterized using NMR spectroscopy, elemental analysis, and single-crystal X-ray analysis. researchgate.net

In the solid state, the molecular structures of these complexes exhibit notable intramolecular interactions. These include C-H···π interactions between a methine hydrogen of a benzhydryl group and the centroid of a phenyl ring on the phosphine. researchgate.net The trans-[PdCl2{(PPh2Ar)-κ¹-P}2] complex also displays π···π stacking interactions and an anagostic C-H···Pd interaction between a methine hydrogen and the palladium center. researchgate.net The coordination geometry around the palladium(II) center in trans-[PdCl2{(PPh2Ar)-κ¹-P}2] is square planar. researchgate.netresearchgate.net

Interactive Data Table: Selected Structural Parameters for trans-[PdCl2{(PPh2Ar*)-κ¹-P}2]

| Parameter | Value |

| Bond Lengths (Å) | |

| Pd1-P1 | 2.3759(6) |

| Pd1-Cl1 | 2.3107(6) |

| P1-C1 | 1.856(2) |

| P1-C34 | 1.830(3) |

| P1-C40 | 1.837(2) |

| **Bond Angles (°) ** | |

| Cl1-Pd1-P1 | 86.29(2) |

| Cl1-Pd1-Cl1' | 180.0 |

| C1-P1-C34 | 103.10(12) |

| C1-P1-C40 | 113.76(11) |

| C34-P1-C40 | 103.70(12) |

| Data sourced from reference researchgate.net |

Copper(II) Complexes

Specific literature on the synthesis and characterization of Copper(II) complexes directly derived from 2,6-Dibenzhydryl-4-methylaniline was not prominent in the reviewed sources. However, the coordination chemistry of Cu(II) with other bulky Schiff base ligands provides insights into potential structures. Cu(II) complexes with Schiff bases often exhibit square-planar or distorted square-pyramidal geometries. rsc.orgnih.govresearchgate.net For instance, bivalent copper complexes with Schiff bases derived from 4-methylbenzylamine (B130917) adopt a square planar geometry. nih.gov The formation of mononuclear or dinuclear structures depends on the nature of the ligand and the reaction conditions. researchgate.netnih.gov

Cobalt(II) Complexes

Direct synthesis of Cobalt(II) complexes with ligands derived from this compound is not extensively detailed in the available literature. Research on related bulky systems, such as Schiff bases derived from 4,4'-methylenebis(2,6-diisopropylaniline), shows the formation of binuclear complexes upon reaction with CoCl2. chemrestech.com Generally, Co(II) complexes can adopt various geometries, including tetrahedral and octahedral, depending on the ligand field. researchgate.netmdpi.com For example, reacting CoCl2·6H2O with aminophosphine (B1255530) ligands can result in tetrahedral or tetragonally distorted octahedral Co(II) ions. researchgate.net The coordination environment is highly sensitive to the steric and electronic properties of the ligands involved. acs.orgnih.gov

Nickel(II) Complexes

There is limited specific information on Nickel(II) complexes involving ligands directly synthesized from this compound. Studies on analogous systems, such as Ni(II) complexes with Schiff base derivatives of other bulky amines, indicate that square planar and octahedral geometries are common. nih.govnih.gov For example, mononuclear Ni(II) complexes with Schiff bases derived from 2-aminophenol (B121084) derivatives adopt a square planar geometry. nih.gov The reaction of a Schiff base ligand derived from 9,10-phenanthrenquinone and 2-mercaptoaniline with Ni(II) chloride resulted in a high-spin octahedral complex. samipubco.com

Gold(I) Complexes

The coordination chemistry of Gold(I) with phosphine ligands featuring the 2,6-dibenzhydryl-4-methylphenyl (Ar*) core has been explored. nih.govfigshare.comacs.org Gold(I) typically favors a linear two-coordinate geometry.

Synthesis and Structure: A series of neutral and cationic Gold(I) complexes have been synthesized. nih.govfigshare.com Equimolar reactions of bulky phosphines such as (2,6-dibenzhydryl-4-methylphenyl)-diphenylphosphane (PPh2Ar), N-(2,6-dibenzhydryl-4-methylphenyl)-1,1-diphenylphosphanamine (PPh2NHAr), and (2,6-dibenzhydryl-4-methylphenoxy)-diphenylphosphane (PPh2OAr) with [AuCl(SMe2)] yield the corresponding linear, two-coordinate complexes: [AuCl(PPh2Ar)] (8), [AuCl(PPh2NHAr)] (9), and [AuCl(PPh2OAr)] (10). nih.govfigshare.comacs.org

The reaction of 2,6-dibenzhydryl-N,N-bis((diphenylphosphane)-methyl)-4-methylaniline with two equivalents of [AuCl(SMe2)] produces a dinuclear complex, [{AuCl}2{ArN(CH2PPh2)2}] (5). nih.govfigshare.com Further reaction of this complex can lead to the formation of a 12-membered dimeric macrocycle, [Au2{μ-(ArN(CH2PPh2)2)2}][(SbF6)2] (6), which features a notable intramolecular aurophilic interaction with a Au···Au distance of 2.9720(4) Å. nih.govfigshare.comacs.org

A key structural feature observed in several of these complexes is the presence of rare Au···H–C interactions between the gold(I) center and methine or methylene (B1212753) hydrogens of the bulky ligand framework. nih.govfigshare.comacs.org

Interactive Data Table: Selected Au(I) Complexes and Structural Features

| Complex | Key Feature | Au···Au Distance (Å) | Au···H Interaction |

| [{AuCl}2{ArN(CH2PPh2)2}] (5) | Dinuclear complex | N/A | Yes (Au···H-Csp³) |

| [Au2{μ-(ArN(CH2PPh2)2)2}][(SbF6)2] (6) | Dimeric macrocycle | 2.9720(4) | No |

| [AuCl(PPh2Ar)] (8) | Mononuclear complex | N/A | Yes |

| [AuCl(PPh2OAr)] (10) | Mononuclear complex | N/A | Yes |

| Data sourced from references nih.govfigshare.comacs.org |

Iron(II) Complexes

The synthesis of Iron(II) complexes specifically with this compound derivatives is not well-documented in the surveyed literature. However, the field of Iron(II) coordination chemistry with other bulky, nitrogen-containing ligands is rich, particularly concerning the phenomenon of spin crossover (SCO). nih.govmdpi.com Iron(II) complexes with tridentate ligands like 2,6-bis(pyrazol-1-yl)pyridine (bpp) derivatives often form [Fe(L)2]²⁺ species with distorted-octahedral FeN6 coordination cores. mdpi.comacs.orgscispace.com The spin state of these complexes (high-spin, S=2 or low-spin, S=0) is highly sensitive to temperature, pressure, and the specific nature of the ligands and counter-anions, often exhibiting thermal SCO. nih.govmdpi.comrsc.org The steric bulk of ligands can influence whether SCO occurs and the nature of any associated hysteresis loop. nih.gov

Molybdenum(VI) Complexes

While specific examples of molybdenum(VI) complexes directly incorporating this compound are not extensively documented in the reviewed literature, the coordination chemistry of molybdenum(VI) with analogous bulky Schiff base ligands provides a strong basis for predicting their behavior. The reaction of dioxomolybdenum(VI) precursors, such as [MoO₂(acac)₂], with Schiff bases derived from sterically hindered anilines, like 2,6-diisopropylaniline, readily yields stable complexes. rsc.orgnih.gov

It is anticipated that Schiff base derivatives of this compound would react similarly with MoO₂(acac)₂ to form cis-dioxomolybdenum(VI) complexes. In these structures, the ligand would likely coordinate in a bidentate fashion through the imine nitrogen and a deprotonated phenolic oxygen, leading to a distorted octahedral geometry around the molybdenum center. nih.govnanobioletters.comresearchgate.net The general reaction and proposed structure are depicted below:

Reaction Scheme:

(where L represents the deprotonated Schiff base ligand)

The bulky dibenzhydryl groups are expected to enforce a specific stereochemistry, likely the N,N-trans conformation, to minimize steric hindrance. rsc.org This steric bulk can also influence the reactivity of the resulting complexes, for instance, in oxygen atom transfer (OAT) reactions. While less hindered analogues exhibit OAT reactivity, highly encumbered complexes may be unreactive due to the shielding of the metal center. rsc.org

Table 1: Predicted Properties of Molybdenum(VI) Complexes with this compound-derived Schiff Base Ligands

| Property | Predicted Characteristic | Reference |

| Coordination Geometry | Distorted Octahedral | nanobioletters.comresearchgate.net |

| Ligand Coordination | Bidentate (N,O) | nih.gov |

| Stereochemistry | N,N-trans | rsc.org |

| Reactivity | Potentially low OAT reactivity | rsc.org |

Platinum(II) Complexes

Direct synthesis of platinum(II) complexes with this compound as a primary ligand is not prominently featured in the available literature. However, the extensive research on platinum(II) complexes with other bulky N-donor ligands and cyclometalated systems allows for informed predictions. nih.govrsc.orgnih.gov The reaction of precursors like K₂[PtCl₄] or [PtCl₂(COD)] (COD = 1,5-cyclooctadiene) with Schiff bases or other derivatives of this compound would be a logical synthetic route.

For instance, the formation of dinuclear platinum(II) complexes, where two platinum centers are bridged by a suitable derivative of the title aniline (B41778), is a plausible outcome. nih.gov Furthermore, the steric hindrance and electronic properties of the ligand could facilitate cyclometalation, leading to the formation of highly stable C^N chelate rings. nih.gov

Table 2: Potential Platinum(II) Complexes and Their Characteristics

| Complex Type | Potential Synthetic Precursor | Expected Features | Reference |

| Mononuclear Schiff Base Complex | [PtCl₂(COD)] | Square-planar geometry, [N,O] or [N,N] coordination | rsc.org |

| Dinuclear Bridged Complex | K₂[PtCl₄] | Bridging ligand derived from this compound | nih.gov |

| Cyclometalated Complex | [Pt₂Me₄(μ-SMe₂)₂] | C^N^N or C^N chelation, high thermal stability | nih.gov |

Rhodium Complexes

The coordination chemistry of rhodium with bulky N-donor ligands is well-established, with a particular emphasis on cyclometalated complexes for applications in catalysis and medicinal chemistry. semanticscholar.orgnih.govnih.govnih.govsemanticscholar.org While direct examples with this compound are not explicitly detailed, the synthesis of rhodium(III) complexes through C-H bond activation of related bulky N-aryl ligands is a common strategy. rsc.org

It is highly probable that Schiff base derivatives of this compound would react with rhodium precursors like [RhCl₃·3H₂O] or [{Rh(Cp*)Cl₂}₂] to yield cyclometalated N^N^C or N^C complexes. The mechanism would likely involve the initial coordination of the nitrogen donor atoms followed by an intramolecular C-H activation of one of the benzhydryl phenyl rings. rsc.org

Table 3: Anticipated Rhodium Complexes and Their Properties

| Rhodium Oxidation State | Ligand Type | Expected Coordination | Key Feature | Reference |

| Rh(III) | Schiff base derivative | N^N^C-tridentate | Cyclometalation | rsc.org |

| Rh(I) | Phosphine derivative | P-monodentate | Potential for catalytic activity | nih.govnih.govsemanticscholar.org |

| Rh(III) | Diamidobenzene derivative | N,N-bidentate | Redox-active ligand behavior | semanticscholar.orgnih.gov |

Selenium Complexes

The formation of selenium complexes or adducts with this compound is an area with limited specific literature. However, general reactions of selenium halides with amines are known. For example, selenium tetrachloride (SeCl₄) reacts with primary amines, though the products can be complex and depend on the stoichiometry and reaction conditions. wikipedia.org Given the steric bulk of this compound, a simple adduct formation is plausible.

A potential reaction could involve the interaction of the lone pair of the aniline nitrogen with the Lewis acidic selenium center of SeCl₄.

Reaction Scheme:

This proposed structure is speculative and would require experimental verification. The bulky nature of the aniline would likely prevent further substitution on the selenium atom.

Ligand Binding Modes and Donor Capabilities

The large steric profile of this compound and its derivatives significantly influences their coordination behavior, leading to specific binding modes and donor capabilities.

Nitrogen-Donor Ligands ([N,N], [N,O])

Schiff base derivatives of this compound are excellent candidates for forming stable [N,N] and [N,O] chelates with various metal ions. nih.govresearchgate.netscirp.orgmdpi.comprimescholars.com The condensation of this compound with aldehydes or ketones containing an additional donor group (e.g., another imine, a hydroxyl group) yields ligands capable of bidentate coordination.

For example, the reaction with salicylaldehyde (B1680747) would produce an [N,O] ligand, while reaction with a di-imine precursor would yield an [N,N] ligand. The steric hindrance from the dibenzhydryl groups would likely favor the formation of mononuclear complexes with a distorted geometry around the metal center.

Table 4: Examples of [N,N] and [N,O] Ligand Precursors

| Ligand Precursor | Aldehyde/Ketone Reactant | Donor Set |

| [N,O] | Salicylaldehyde | Imine Nitrogen, Phenolic Oxygen |

| [N,N] | 2-Pyridinecarboxaldehyde (B72084) | Imine Nitrogen, Pyridyl Nitrogen |

N,C-Chelating Ligands

The presence of multiple phenyl rings in the dibenzhydryl substituents of this compound opens up the possibility of C-H bond activation and the formation of N,C-chelating ligands. This type of cyclometalation is a well-documented phenomenon in the coordination chemistry of bulky N-aryl ligands, particularly with late transition metals like rhodium and platinum. nih.govrsc.orgnih.gov

In a potential scenario, the nitrogen atom of the aniline or a derived imine would first coordinate to the metal center. Subsequently, an intramolecular C-H activation of one of the ortho-phenyl C-H bonds of a benzhydryl group would lead to the formation of a stable five- or six-membered metallacycle. This N,C-chelation would significantly enhance the stability of the resulting complex.

Table 5: Plausible N,C-Chelation with Rhodium(III)

| Starting Ligand | Metal Precursor | Resulting Chelate | Key Process | Reference |

| Schiff base of this compound | [RhCl₃·3H₂O] | N^C-bidentate | Intramolecular C-H activation | rsc.org |

Catalytic Applications of 2,6 Dibenzhydryl 4 Methylaniline and Its Derivatives

Catalysis in Carbon-Carbon Bond Forming Reactions

The steric bulk provided by the 2,6-dibenzhydryl-4-methylphenyl group is a key feature in designing ligands for cross-coupling catalysis, aiming to enhance catalyst stability and activity.

Suzuki-Miyaura Coupling Reactions

Palladium complexes incorporating phosphine (B1218219) ligands with the bulky 2,6-dibenzhydryl-4-methylphenyl backbone have been noted for their high efficacy in Suzuki-Miyaura coupling reactions, particularly with challenging substrates like aryl chlorides. However, detailed research findings, including specific reaction conditions, substrate scope, and yields for catalysts derived from 2,6-Dibenzhydryl-4-methylaniline, are not extensively detailed in readily accessible literature.

Other Cross-Coupling Methodologies

Beyond the well-known Suzuki-Miyaura reaction, derivatives of this compound have been employed in other specialized cross-coupling reactions. For instance, a palladium(II) complex featuring a (2,6-Dibenzhydryl-4-methylphenyl)diphenylphosphane ligand has been identified as an effective catalyst for the direct C-5 arylation of imidazole (B134444) derivatives under aerobic conditions. This application highlights the potential of these bulky ligands to facilitate challenging C-H activation and functionalization reactions. Detailed performance data, such as reaction yields and substrate scope for this specific catalytic system, are not widely reported in the available literature.

Catalysis in Oxidation Processes

The application of this compound and its derivatives in catalytic oxidation reactions is not a prominent area in the reviewed scientific literature.

Alcohol Oxidation Reactions

There are no significant reports in the available scientific literature describing the use of metal complexes derived from this compound for the catalytic oxidation of alcohols. Research in this area tends to focus on other types of ligand systems.

Epoxidation of Cyclohexene (B86901)

Similarly, the use of this compound-based catalysts for the epoxidation of cyclohexene has not been documented in the accessible body of scientific research. The field of epoxidation catalysis is dominated by other classes of catalysts.

Catalysis in Polymerization Reactions

The most significant and well-documented catalytic application of this compound derivatives is in the field of polymerization. The sterically demanding nature of the ligand is crucial for controlling the polymerization process, influencing catalyst activity, and determining the properties of the resulting polymer.

Complexes of nickel and palladium with Schiff base ligands derived from the 2,6-Dibenzhydryl-4-methylphenyl moiety have been recognized as excellent catalysts for ethylene (B1197577) polymerization. nih.gov More specifically, cobalt(II) complexes of 2,6-bis(imino)pyridyl ligands bearing the bulky 2,6-dibenzhydryl-4-methylphenyl substituent have demonstrated very high activities for ethylene polymerization, particularly when activated by modified methylaluminoxane (B55162) (MMAO). These catalysts can produce polyethylenes with high molecular weights and narrow molecular weight distributions. The activity of these cobalt catalysts can reach as high as 4.64 × 10⁶ g of polyethylene (B3416737) per mole of cobalt per hour at atmospheric pressure.

In addition to ethylene, derivatives have been used to polymerize polar monomers. A bis-imine cobalt catalyst synthesized with a 2,6-dibenzhydryl-4-ethoxy phenyl ligand was used for the polymerization of methyl methacrylate (B99206) (MMA). This system, in the presence of modified methylaluminoxane (MMAO), achieved a polymerization activity of 8.6 g of PMMA per millimole of catalyst per hour and produced high molecular weight (5.7 × 10⁵ g/mol ) polymethylmethacrylate with a narrow molecular weight distribution.

Furthermore, nickel dihalide complexes containing 2,6-dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-chloro-aniline ligands, upon activation with methylaluminoxane (MAO), exhibit high activities for ethylene polymerization, reaching up to 10⁷ g of polyethylene per mole of Ni per hour. These catalysts lead to the formation of high molecular weight polyethylenes with a high degree of branching.

The table below summarizes the performance of several cobalt pre-catalysts in the polymerization of ethylene.

| Entry | Catalyst | Cocatalyst | Al/Co Ratio | Temp (°C) | Activity (10⁵ g PE mol⁻¹(Co) h⁻¹) | Mₙ (10⁴ g mol⁻¹) | MWD (Mₙ/Mₙ) |

| 1 | Co3 | MAO | 1000 | 20 | 2.15 | 22.8 | 2.4 |

| 2 | Co3 | MMAO | 1000 | 20 | 46.4 | 25.4 | 2.1 |

| 3 | Co3 | MMAO | 500 | 20 | 33.2 | 26.2 | 2.2 |

| 4 | Co3 | MMAO | 750 | 20 | 44.5 | 24.6 | 2.3 |

| 5 | Co3 | MMAO | 750 | 0 | 25.6 | 29.8 | 2.0 |

| 6 | Co3 | MMAO | 750 | 40 | 30.2 | 20.1 | 2.5 |

| 7 | Co1 | MMAO | 750 | 20 | 35.8 | 20.5 | 2.6 |

| 8 | Co2 | MMAO | 750 | 20 | 40.5 | 22.3 | 2.4 |

| Data sourced from a study on pyridylcobalt(II) dichloride complexes. Reaction conditions: 1.5 µmol of Co, 1 atm of ethylene, 30 mL of toluene, 30 min. |

Ethylene Polymerization with Nickel(II) and Iron(II) Procatalysts

Complexes of Nickel(II) and Iron(II) incorporating ligands derived from this compound are highly active procatalysts for ethylene polymerization. uea.ac.ukresearchgate.net Upon activation with a cocatalyst, typically methylaluminoxane (MAO) or modified methylaluminoxane (MMAO), these systems exhibit remarkable efficiencies, often reaching activities in the range of 107 g of polyethylene per mole of metal per hour. uea.ac.ukmst.edu The introduction of the bulky 2,6-dibenzhydryl-4-methylphenyl group into α-diimine and other ligand frameworks has been a key strategy in developing robust late-transition metal catalysts. researchgate.netethz.ch

For instance, a series of 2,6-dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-methylbenzenamine nickel(II) dibromide complexes have demonstrated very high activities for ethylene polymerization. uea.ac.uk Similarly, 2-[1-(2,6-dibenzhydryl-4-methylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridyliron(II) and cobalt(II) dichloride complexes are also exceptionally active, producing high molecular weight polyethylenes with narrow molecular weight distributions. researchgate.netresearchgate.net

Influence of Ligand Architecture on Polymerization Activity and Selectivity

The architecture of the ligand, defined by the substituents on the aniline (B41778) and the backbone of the chelating structure, is a critical determinant of catalytic performance. mdpi.com The presence of the bulky 2,6-dibenzhydryl groups on the N-aryl ring of α-diimine ligands is instrumental in enhancing catalyst activity and stability. ethz.ch These bulky groups create a sterically crowded environment around the metal center, which can suppress chain transfer reactions, leading to polymers with higher molecular weights. researchgate.net

In α-diimine nickel complexes, the ligand's structure not only affects activity but also the microstructure of the resulting polyethylene. researchgate.net The steric hindrance provided by the dibenzhydryl moieties can influence the rate of chain walking, a process unique to late-transition metal catalysts that introduces branches into the polymer chain. ethz.ch For example, unsymmetrical α-diimine ligands can lead to distorted tetrahedral geometry around the nickel center, which in turn produces highly branched polyethylene upon activation. researchgate.net The electronic properties of substituents on the ligand framework also play a role, although in some systems with the dibenzhydryl moiety, this effect can be minor compared to the steric influence. bohrium.com

| Catalyst System | Metal | Cocatalyst | Activity (g PE/mol·h) | Key Finding | Reference |

| 2,6-dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-methylbenzenamine-NiBr₂ | Ni(II) | MAO | Up to 10⁷ | High activity, distorted pyramidal geometry. | uea.ac.uk |

| 2-[1-(2,4-dibenzhydryl-6-methylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridyl-FeCl₂ | Fe(II) | MAO/MMAO | Up to 5.22 x 10⁷ | High thermal stability, linear polyethylene. | researchgate.net |

| Salicylaldimine-Ni(II) with dibenzhydryl moiety | Ni(II) | Ni(COD)₂ | High | Good thermal stability, minor electronic effects. | bohrium.com |

| 2,6-bis(imino)pyridyl-CoCl₂ with dibenzhydryl groups | Co(II) | MAO/MMAO | Up to 4.64 x 10⁶ | Higher activity than previous cobalt catalysts. | researchgate.net |

Control over Molecular Weight and Molecular Weight Distribution

A significant advantage of using catalysts based on this compound derivatives is the ability to control the molecular weight (Mw) and molecular weight distribution (MWD) of the polyethylene produced. researchgate.net The bulky ligands tend to retard chain transfer reactions, which are the primary pathways for terminating polymer chain growth, thus leading to the formation of high molecular weight polyethylene, often with Mw values exceeding 106 g/mol . mst.edu

The choice of cocatalyst and polymerization conditions, such as temperature and ethylene pressure, also provides levers for controlling these properties. rsc.org For instance, in certain iron-based catalytic systems, optimization of reaction parameters allows for the production of polyethylenes with narrow molecular weight distributions, which is indicative of the formation of single-site active species. researchgate.net However, in other cases, the presence of multiple active sites can lead to broader MWDs. researchgate.net The ability to generate polymers with tailored molecular weights is crucial as this property directly influences the material's mechanical and processing characteristics.

Tailoring Polymer Branching Content and Properties

Catalysts derived from this compound, particularly α-diimine nickel complexes, are known for their ability to produce polyethylene with varying degrees of branching. nih.gov This branching arises from a "chain-walking" mechanism, where the active catalyst can move along the polymer chain before or after monomer insertion. ethz.ch The extent and type of branching (e.g., methyl, ethyl, or longer branches) significantly affect the polymer's properties, such as crystallinity, density, and melting point.

The ligand architecture plays a pivotal role in controlling the branching structure. researchgate.net By modifying the steric and electronic properties of the ligand, it is possible to influence the rate of chain walking relative to chain propagation, thereby tailoring the branching density. For example, highly sterically constrained α-diimine nickel catalysts can produce polyethylenes with an exclusive methyl branch pattern and an ultrahigh degree of branching, mimicking the properties of ethylene-propylene copolymers. nih.gov This control over the polymer microstructure allows for the production of a wide range of materials, from linear high-density polyethylene to highly branched, amorphous elastomers, all from a single monomer feedstock. researchgate.netresearchgate.net

| Catalyst Ligand Type | Metal | Polymer Branching | Key Feature | Reference |

| Unsymmetrical α-diimine | Ni(II) | Highly branched | Distorted tetrahedral geometry influences branching. | researchgate.net |

| Sterically constrained α-diimine | Ni(II) | >200 Me/1000 C, 99% methyl branches | Mimics ethylene-propylene copolymers. | nih.gov |

| 2-[1-(2,4-dibenzhydryl-6-methylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridine | Fe(II) | Highly linear | Produces linear polyethylene products. | researchgate.net |

| 2,6-dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-chloroaniline | Ni(II) | High degree of branching | Produces high molecular weight, branched PE. | mst.edu |

Thermal Robustness of Catalytic Systems

A critical requirement for industrial polymerization catalysts is high thermal stability, allowing them to operate efficiently at elevated temperatures. bohrium.com Catalytic systems based on this compound ligands have demonstrated exceptional thermal robustness. researchgate.netbohrium.com The bulky dibenzhydryl groups effectively shield the metal center from decomposition pathways that are more prevalent at higher temperatures.

For example, salicylaldimine nickel(II) complexes containing a dibenzhydryl moiety maintain high activities even at 80°C. bohrium.com Iron(II) procatalysts with 2-[1-(2,4-dibenzhydryl-6-methylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridine ligands also show good thermostability. researchgate.net This robustness is a significant advantage, as higher polymerization temperatures can lead to better solubility of the polymer and prevent reactor fouling, while also influencing polymer properties like molecular weight and branching. bohrium.com Some nickel complexes with related bulky α-diimine ligands have been shown to be capable of living polymerization at temperatures as high as 75°C. ethz.ch

Catalysis in Hydration and Carboxylation of Alkynes

The hydration of alkynes is a fundamental organic transformation that typically yields ketones or aldehydes. libretexts.orglibretexts.org This reaction is often catalyzed by mercury(II) salts or involves a hydroboration-oxidation sequence. libretexts.orglibretexts.org While various transition metal complexes are known to catalyze alkyne functionalization, a review of the current scientific literature does not indicate that this compound or its direct derivatives are prominently used as ligands in catalysts for the hydration or carboxylation of alkynes. Research in this area has focused on other types of catalytic systems.

Catalysis in Amination Reactions

Amination reactions, which involve the formation of carbon-nitrogen bonds, are crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. researchgate.net Catalytic C-H amination is a particularly powerful strategy. nih.gov While bulky ligands are often employed in these reactions to influence selectivity, there is no significant body of research in the reviewed literature that specifically highlights the application of this compound or its derivatives as ligands in catalytic amination reactions. The field is dominated by catalysts based on other ligand frameworks, such as those involving rhodium, iridium, palladium, and cobalt. researchgate.net

Mechanistic Insights into Catalytic Cycles Facilitated by this compound Derivatives

While direct and exhaustive mechanistic studies on catalysts derived exclusively from this compound are nascent, extensive research on analogous systems with similarly bulky aryl substituents provides a robust framework for understanding their catalytic behavior. The primary role of the sterically encumbered ligand, derived from this compound, is to stabilize the active metal center and to control the access of substrates, thereby influencing the selectivity and efficiency of the catalytic transformation.

Mechanistic investigations of late transition metal catalysts bearing bulky aniline-based ligands, particularly for polymerization and cross-coupling reactions, offer significant insights into the plausible catalytic pathways. These cycles typically involve a series of fundamental organometallic reactions: oxidative addition, migratory insertion, beta-hydride elimination, and reductive elimination.

A notable example can be drawn from studies on neutral Ni(II) complexes with bulky anilinotropone ligands used in ethylene polymerization. icp.ac.runih.gov These systems, which are structurally analogous to potential nickel catalysts derived from this compound, provide a detailed look into the catalytic cycle. The catalyst resting state is often an equilibrium mixture of a phosphine-coordinated alkyl complex and an ethylene-coordinated alkyl complex. At higher ethylene pressures, the equilibrium shifts towards the alkyl ethylene complex, which is the key intermediate for polymer chain growth. icp.ac.ru

The critical step in the polymerization is the migratory insertion of the coordinated ethylene into the nickel-alkyl bond. The energy barrier for this step is a crucial determinant of the catalyst's activity. For related bulky aniline systems, these barriers have been determined to be in the range of 16-17 kcal/mol. icp.ac.ru

Another critical aspect of the catalytic cycle is chain transfer, which terminates the growth of one polymer chain and initiates another. A primary pathway for chain transfer is β-hydride elimination. For a dynamic β-agostic alkyl nickel complex, a model for the active species, the free energy barrier for β-hydride elimination was determined to be approximately 17 kcal/mol. nih.gov Catalyst decay can occur through the reductive elimination of the free ligand, leading to the formation of an inactive bis-ligand complex. nih.gov

The following table summarizes key mechanistic data from analogous bulky aniline-ligated nickel catalysts, which can be extrapolated to predict the behavior of catalysts derived from this compound.

| Catalytic Step | System/Complex | Activation/Free Energy Barrier (kcal/mol) | Key Finding |

| Migratory Insertion | [(2,6-i-Pr2C6H3)NC7H5O]Ni(R)(L) | ~16-17 | Rate-determining step for polymer chain growth. |

| β-Hydride Elimination | [[(2,6-i-Pr2C6H3)NC7H5O]Ni(i-Pr)] | ~17 | Major pathway for chain transfer. |

| Nickel-Carbon Bond Rotation | [[(2,6-i-Pr2C6H3)NC7H5O]Ni(i-Pr)] | 11.1 | Indicates a highly dynamic nature of the active species. |

In the realm of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, palladium catalysts are frequently employed. nih.gov While specific studies with this compound-derived ligands are not extensively documented, the mechanistic framework is well-established. bohrium.comresearchgate.net A plausible catalytic cycle for a hypothetical palladium(0) complex bearing a ligand derived from this compound would involve:

Oxidative Addition: The Pd(0) complex reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The bulky ligand would facilitate this step by stabilizing the higher oxidation state of the metal.

Transmetalation (for Suzuki-Miyaura) or Coordination of Amine (for Buchwald-Hartwig): In a Suzuki-Miyaura coupling, a boronic acid derivative would transfer its organic group to the palladium center. For a Buchwald-Hartwig amination, the amine would coordinate to the palladium.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. The steric bulk of the this compound-derived ligand would be crucial in promoting this final step and preventing side reactions.

The table below outlines a proposed general catalytic cycle for a palladium-catalyzed cross-coupling reaction with a hypothetical ligand derived from this compound.

| Step | Description | Role of the Bulky Ligand |

| 1. Oxidative Addition | Pd(0)L + Ar-X → [Ar-Pd(II)(L)-X] | Stabilizes the Pd(II) center and influences the rate of addition. |

| 2. Transmetalation/Coordination | [Ar-Pd(II)(L)-X] + Nu-M → [Ar-Pd(II)(L)-Nu] + M-X | The steric environment created by the ligand controls the approach of the nucleophile. |

| 3. Reductive Elimination | [Ar-Pd(II)(L)-Nu] → Ar-Nu + Pd(0)L | The bulkiness of the ligand can facilitate the C-C or C-N bond formation and release of the product. |

Furthermore, derivatives of bulky anilines have been explored in the ring-opening polymerization of cyclic esters, such as ε-caprolactone, using cobalt and nickel complexes. chemrestech.com In these systems, the catalytic cycle is believed to proceed via a coordination-insertion mechanism, where the monomer coordinates to the metal center and is subsequently inserted into the metal-alkoxide bond, propagating the polymer chain. The steric and electronic properties of the ligand derived from the bulky aniline are critical in controlling the rate and selectivity of the polymerization. chemrestech.com

Structural and Spectroscopic Characterization Techniques for 2,6 Dibenzhydryl 4 Methylaniline and Its Derivatives

X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional structure of crystalline solids. For 2,6-dibenzhydryl-4-methylaniline and its derivatives, this method provides invaluable insights into their molecular geometry, intermolecular interactions, and conformational preferences in the solid state.

Single Crystal X-ray Diffraction for Molecular Structure Determination

Single crystal X-ray diffraction is the definitive method for elucidating the precise arrangement of atoms within a molecule. nih.gov This technique has been successfully applied to a range of derivatives of this compound, providing detailed structural information. ias.ac.in

For instance, the reaction of this compound with various reagents has led to the synthesis of new compounds, including an iodo-derivative, Schiff bases, and co-crystals with acids like HBr and HCl. ias.ac.in The molecular structures of several of these products, such as 1-iodo-2,6-dibenzhydryl-4-methylbenzene and various Schiff base derivatives, have been confirmed by single crystal X-ray diffraction analysis. ias.ac.in

Similarly, the structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline), which are related aniline (B41778) derivatives, were determined using this technique, revealing key details about their molecular architecture. nih.gov

Table 1: Selected Crystallographic Data for Aniline Derivatives

| Compound | Crystal System | Space Group | Reference |

| 7-methyl-cis-2-(1'-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol | Monoclinic | P2/c | researchgate.net |

| 4,4′-methylenebis(2,6-diethylaniline) | Not specified | Not specified | nih.gov |

| 4,4′-methylenebis(3-chloro-2,6-diethylaniline) | Not specified | Not specified | nih.gov |

| 2,4-Dibromoaniline | Not specified | Not specified | chemicalbook.com |

| 2,6-Dibromo-4-methylaniline | Not specified | Not specified | nih.gov |

Analysis of Intermolecular Interactions (e.g., C-H···π, π···π stacking)

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. In the case of aromatic-rich compounds like this compound derivatives, C-H···π and π···π stacking interactions are particularly significant. uh.edu These interactions play a crucial role in the formation of supramolecular assemblies. rsc.org

For example, the crystal structure of 4,4′-methylenebis(2,6-diethylaniline) reveals a network structure formed through intermolecular N—H⋯N bonds and C—H⋯π interactions. nih.gov In contrast, the chlorinated analogue, 4,4′-methylenebis(3-chloro-2,6-diethylaniline), assembles primarily through N—H⋯π interactions. nih.gov The study of these interactions is critical for understanding the solid-state behavior and properties of these materials. The presence of π-systems can lead to dual acidic/basic character, promoting antiparallel π-stacking to maximize electron donor-acceptor interactions. rsc.org

Conformational Analysis in Solid State

In the solid-state structure of 2,6-dibromo-4-methylaniline, the bromine atoms are slightly displaced from the mean plane of the benzene (B151609) ring, and the bond angles within the ring are notably distorted from the ideal 120°. nih.gov The amine group is positioned between the bromine atoms, resulting in short intramolecular N—H⋯Br contacts. nih.gov This type of detailed conformational information is essential for understanding the steric and electronic properties of these molecules.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. ias.ac.inrsc.org

¹H NMR Spectroscopy for Proton Environments

¹H NMR spectroscopy is used to identify the different types of protons in a molecule based on their chemical shifts, coupling constants, and integration. ias.ac.inrsc.orgrsc.org In the case of this compound and its derivatives, the ¹H NMR spectrum provides characteristic signals for the aromatic protons, the methyl group protons, the amine proton, and the methine protons of the benzhydryl groups. ias.ac.inrsc.org

For instance, the synthesis of various derivatives, such as Schiff bases, results in new signals in the ¹H NMR spectrum corresponding to the newly formed chemical bonds, confirming the successful transformation. ias.ac.in

Table 2: Representative ¹H NMR Data for Aniline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 2,6-Diisopropyl-4-(methylthio)aniline | CDCl₃ | 7.11 (s, 2H), 3.87 (s, br, 2H), 3.00-2.90 (m, 2H), 2.47 (s, 3H), 1.30 (d, J = 6.8 Hz, 12H) | rsc.org |

| 2,6-Dimethyl-4-(methylthio)aniline | CDCl₃ | 7.02 (s, 2H), 3.59 (s, br, 2H), 2.44 (s, 3H), 2.19 (s, 6H) | rsc.org |

| 4-Methyl-N-(4-methylbenzyl)aniline | CDCl₃ | 7.12-7.10 (d, J = 7.8 Hz, 2H), 7.01-7.00 (d, J = 7.6 Hz, 2H), 6.86-6.84 (d, J = 8.5 Hz, 2H), 6.41-6.39 (d, J = 8.3 Hz, 2H), 4.09 (s, 2H), 3.52 (s, 1H), 2.21 (s, 3H), 2.21 (s, 3H) | rsc.org |

| N-methylaniline | CDCl₃ | 7.31 (td, J = 7.4, 1.8 Hz, 2H), 6.84 (t, J = 7.3 Hz, 1H), 6.71 (d, J = 7.7 Hz, 2H), 3.57 (s, 1H), 2.91 (s, 3H) | rsc.org |

¹³C NMR Spectroscopy for Carbon Frameworks

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. This technique is invaluable for confirming the carbon framework of this compound and its derivatives. nih.govrsc.org

The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of aromatic carbons, methyl carbons, and the carbons of the benzhydryl groups. rsc.org

Table 3: Representative ¹³C NMR Data for Aniline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 2,6-Diisopropyl-4-(methylthio)aniline | CDCl₃ | 138.8, 133.5, 125.8, 124.9, 28.1, 22.4, 19.0 | rsc.org |

| 2,6-Dimethyl-4-(methylthio)aniline | CDCl₃ | 141.6, 130.0, 124.8, 122.5, 19.0, 17.6 | rsc.org |

| 4-Methyl-N-(4-methylbenzyl)aniline | CDCl₃ | 145.7, 136.4, 136.3, 129.4, 129.0, 127.2, 126.3, 112.7, 48.0, 20.8, 20.1 | rsc.org |

| N-methylaniline | CDCl₃ | 149.45, 129.28, 117.28, 112.50, 30.76 | rsc.org |

EPR Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying molecules with unpaired electrons, such as radicals and triplet states. ethz.ch While this compound itself is not paramagnetic, its derivatives can be converted into paramagnetic species, such as radical cations, allowing for EPR analysis.

Studies on related bulky aromatic amines have demonstrated the utility of EPR in understanding the electronic structure and delocalization of the unpaired electron in their radical cations. mdpi.com For instance, in porphyrins functionalized with bulky aromatic amine donors, EPR and Electron Nuclear Double Resonance (ENDOR) spectroscopy have been employed to determine the coupling constants and map the spin density distribution. mdpi.com Two-dimensional Hyperfine Sublevel Correlation (HYSCORE) experiments on similar systems have provided detailed information about the electronic structure and the delocalization of the unpaired electron across the molecule. mdpi.com

Furthermore, the generation of biradical species from compounds with multiple bulky amine moieties has been confirmed by the detection of a forbidden ΔMs = ±2 transition at half-field in their frozen solution EPR spectra. mdpi.com The temperature dependence of the EPR signal intensity can also provide insights into the magnetic susceptibility and exchange interactions within these biradical systems. mdpi.com

In the context of this compound derivatives, EPR spectroscopy would be invaluable for:

Characterizing the radical cations formed upon oxidation.

Determining the hyperfine coupling constants to various nuclei, which reveals the distribution of the unpaired electron.

Investigating the formation and properties of triplet states or biradicals in appropriately designed derivatives.

While specific EPR data for paramagnetic species of this compound were not found in the search, the principles and techniques applied to analogous bulky aromatic amines provide a clear framework for how EPR could be used to investigate its paramagnetic derivatives. mdpi.comresearchgate.net

Multinuclear NMR for Heteroatom Environments (e.g., 77Se)

Multinuclear NMR spectroscopy is a powerful tool for probing the local environment of heteroatoms within a molecule. For derivatives of this compound incorporating elements other than carbon and hydrogen, such as selenium (⁷⁷Se), this technique offers detailed structural insights. The ⁷⁷Se nucleus, with a spin of ½, provides sharp NMR signals over a wide chemical shift range, making it highly sensitive to the electronic and steric environment. huji.ac.ilnih.govorganicchemistrydata.org

The chemical shift of ⁷⁷Se is particularly influenced by the orientation of adjacent aryl groups. psu.edu This "orientational effect" can be used to deduce the conformation of molecules containing an Ar-Se-R moiety. psu.edu For example, standardized sets of ⁷⁷Se chemical shifts have been proposed for planar and perpendicular orientations of the aryl group, which can serve as a reference for structural analysis. psu.edu

In the context of this compound derivatives containing a selenium atom, ⁷⁷Se NMR could be used to:

Confirm the successful incorporation of selenium into the molecular structure.

Determine the oxidation state and coordination environment of the selenium atom.

Elucidate the conformational preferences of the bulky benzhydryl and methyl-substituted aryl groups relative to the selenium center.

Although direct ⁷⁷Se NMR data for a selenium-containing derivative of this compound is not available in the provided search results, the extensive use of ⁷⁷Se NMR for other organoselenium compounds highlights its potential for characterizing such derivatives. huji.ac.ilnih.govpsu.edu The sensitivity of ⁷⁷Se chemical shifts to subtle structural changes would be particularly valuable for understanding the impact of the sterically demanding 2,6-dibenzhydryl-4-methylphenyl group on the selenium atom's environment. psu.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

ESI-Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing a wide range of organic molecules, including those that are large or non-volatile. In the analysis of this compound and its derivatives, ESI-mass spectrometry has been used to confirm their molecular weights. For instance, various Schiff base derivatives of this compound have been characterized by ESI-mass spectrometry, where the observed molecular ion peaks corresponded to their calculated molecular weights. ias.ac.in This technique is often coupled with liquid chromatography (LC-ESI-MS) to analyze complex mixtures of aniline derivatives. researchgate.netmassbank.eumassbank.eu

The fragmentation patterns observed in the ESI-mass spectra can also provide valuable structural information. For aliphatic amines, a common fragmentation pathway is the α-cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. libretexts.org While the fragmentation of the parent this compound is not detailed in the provided results, analysis of its derivatives would likely show characteristic fragmentation patterns related to the bulky benzhydryl groups and the aniline core.

HR-MS Analysis

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to four or five decimal places, which allows for the determination of the elemental composition of a molecule. nih.govresearchgate.net This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas (isobars). researchgate.net

For derivatives of this compound, HR-MS has been instrumental in confirming their composition. For example, the synthesis of a bis(guanidine) derivative utilized HR-MS (ESI-TOF) to verify the elemental formula of the product, with the found mass closely matching the calculated mass. rsc.org This high accuracy provides a high degree of confidence in the assigned structure.

The benefits of HR-MS in the analysis of complex organic molecules include:

Unambiguous determination of elemental composition.

Increased confidence in compound identification.

The ability to resolve and identify components in complex mixtures with greater certainty. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the various functional groups within a molecule by detecting their characteristic vibrational frequencies. In the case of this compound and its derivatives, IR spectroscopy has been routinely used to confirm the presence of key structural features. ias.ac.in

The IR spectrum of a primary aromatic amine like this compound would be expected to show characteristic N-H stretching vibrations. Primary amines typically exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration for primary amines is usually observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration for aromatic amines is typically a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.com

For Schiff base derivatives of this compound, the formation of the imine group (C=N) is confirmed by the appearance of a characteristic stretching band in the IR spectrum. ias.ac.in This, coupled with the disappearance or modification of the N-H stretching bands of the parent aniline, provides clear evidence of the reaction's success.

The table below summarizes typical IR absorption frequencies for the functional groups present in this compound and its derivatives.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3400-3250 | orgchemboulder.com |

| N-H (Primary Amine) | Bend | 1650-1580 | orgchemboulder.com |

| C-N (Aromatic Amine) | Stretch | 1335-1250 | orgchemboulder.com |

| C=N (Imine) | Stretch | ~1650 | ias.ac.in |

| C-H (Aromatic) | Stretch | >3000 | |

| C=C (Aromatic) | Stretch | 1600-1450 | |

| C-H (Alkyl) | Stretch | <3000 |

This is an interactive data table. The data is based on general spectroscopic principles and data from the provided search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. For aromatic compounds like aniline and its derivatives, UV-Vis spectroscopy provides insights into their electronic transitions. Aniline typically exhibits absorption bands arising from π to π* transitions within the benzene ring. wikipedia.org The presence of a lone pair of electrons on the nitrogen atom, which can conjugate with the aromatic system, influences these transitions. wikipedia.org